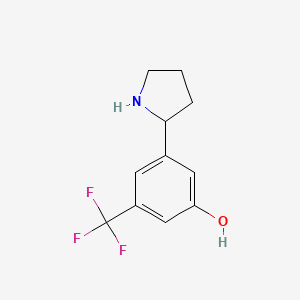
(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate is a synthetic organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of fluorine atoms in the phenyl ring and the trifluoroacetate group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate typically involves the cycloaddition reaction between a nitrone and an alkene. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Lewis acids such as zinc chloride or aluminum chloride may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Phenylisoxazolidine: Lacks the fluorine atoms and trifluoroacetate group.
(S)-3-(3,5-Dichlorophenyl)isoxazolidine: Contains chlorine atoms instead of fluorine.
(S)-3-(3,5-Difluorophenyl)oxazolidine: Similar structure but with an oxazolidine ring.
Uniqueness
(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate is unique due to the presence of both fluorine atoms in the phenyl ring and the trifluoroacetate group
Properties
Molecular Formula |
C11H10F5NO3 |
|---|---|
Molecular Weight |
299.19 g/mol |
IUPAC Name |
(3S)-3-(3,5-difluorophenyl)-1,2-oxazolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H9F2NO.C2HF3O2/c10-7-3-6(4-8(11)5-7)9-1-2-13-12-9;3-2(4,5)1(6)7/h3-5,9,12H,1-2H2;(H,6,7)/t9-;/m0./s1 |
InChI Key |
WTUSAYOKVVUBPH-FVGYRXGTSA-N |
Isomeric SMILES |
C1CON[C@@H]1C2=CC(=CC(=C2)F)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CONC1C2=CC(=CC(=C2)F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


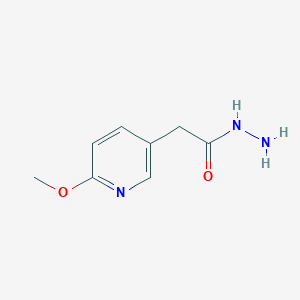
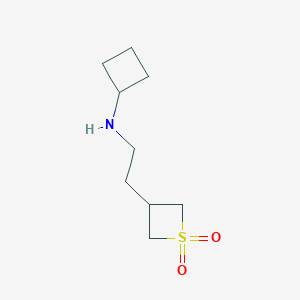
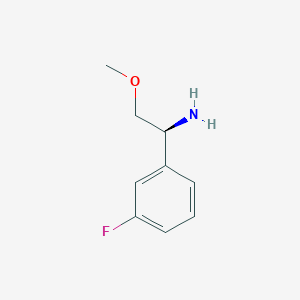
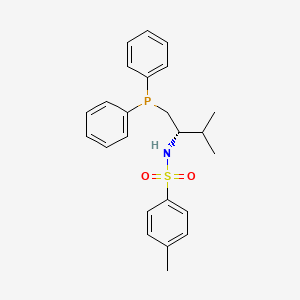
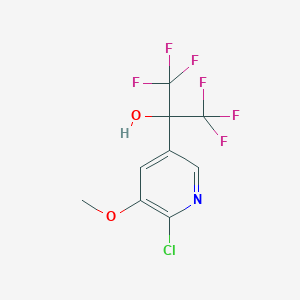
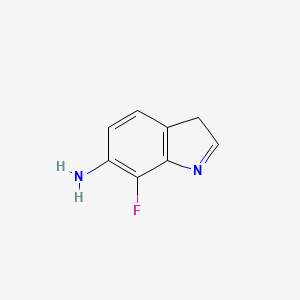
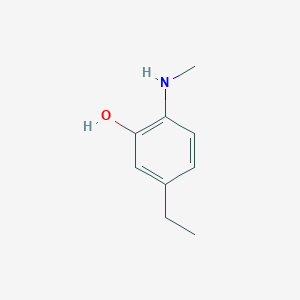

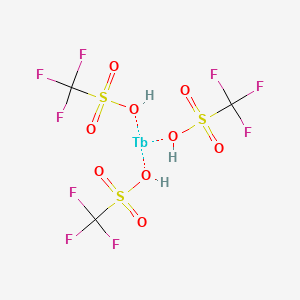
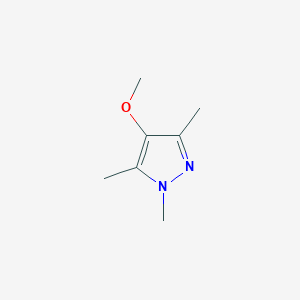
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)

